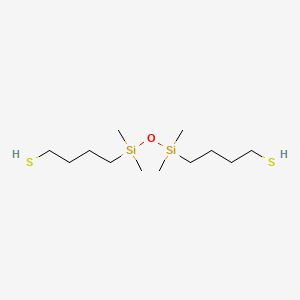
4,4'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(butane-1-thiol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(butane-1-thiol): is an organosilicon compound characterized by the presence of silicon, sulfur, and carbon atoms. This compound is notable for its unique structure, which includes a disiloxane backbone and thiol functional groups. It is used in various chemical reactions and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(butane-1-thiol) typically involves the reaction of 1,1,3,3-Tetramethyldisiloxane with butane-1-thiol under controlled conditions. The reaction is often catalyzed by a platinum-based catalyst to facilitate the hydrosilylation process. The reaction conditions include maintaining a specific temperature and pressure to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high efficiency and consistency. The use of advanced purification techniques ensures that the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The thiol groups in the compound can undergo oxidation to form disulfides.
Reduction: The compound can act as a reducing agent in certain chemical reactions.
Substitution: The silicon atoms in the disiloxane backbone can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogenated compounds and organometallic reagents are commonly employed.
Major Products Formed:
Oxidation: Disulfides and sulfoxides.
Reduction: Corresponding alcohols and amines.
Substitution: Various organosilicon derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a precursor in the synthesis of advanced organosilicon materials. It is also employed in hydrosilylation reactions to introduce silicon-containing functional groups into organic molecules.
Biology: In biological research, the compound is used to modify biomolecules, enhancing their stability and reactivity. It is also explored for its potential in drug delivery systems due to its biocompatibility.
Medicine: The compound’s unique properties make it a candidate for developing new therapeutic agents. Its ability to form stable complexes with various biomolecules is of particular interest in medicinal chemistry.
Industry: In the industrial sector, the compound is used in the production of silicone-based materials, coatings, and adhesives. Its reactivity and stability make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of 4,4’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(butane-1-thiol) involves the interaction of its thiol groups with various molecular targets. The thiol groups can form covalent bonds with metal ions and other electrophilic species, leading to the formation of stable complexes. The disiloxane backbone provides structural stability and flexibility, allowing the compound to participate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
1,1,3,3-Tetramethyldisiloxane: A simpler analog with similar reactivity but lacking the thiol groups.
Hexamethyldisiloxane: Another organosilicon compound with different functional groups and reactivity.
Phenylsilane: Contains a silicon-hydrogen bond and is used in similar hydrosilylation reactions.
Uniqueness: 4,4’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(butane-1-thiol) is unique due to the presence of both disiloxane and thiol functional groups. This combination imparts distinct reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
90054-31-2 |
|---|---|
Molekularformel |
C12H30OS2Si2 |
Molekulargewicht |
310.7 g/mol |
IUPAC-Name |
4-[[dimethyl(4-sulfanylbutyl)silyl]oxy-dimethylsilyl]butane-1-thiol |
InChI |
InChI=1S/C12H30OS2Si2/c1-16(2,11-7-5-9-14)13-17(3,4)12-8-6-10-15/h14-15H,5-12H2,1-4H3 |
InChI-Schlüssel |
DKLWMOCCVCXTTM-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCCCS)O[Si](C)(C)CCCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


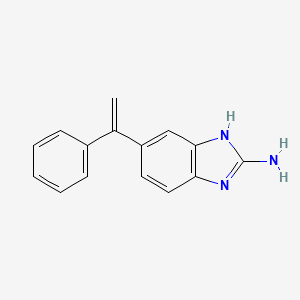
![4-Chloro-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14383784.png)
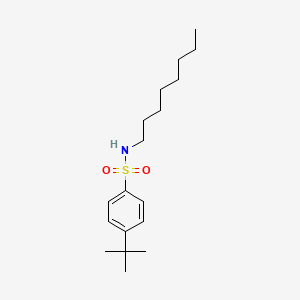
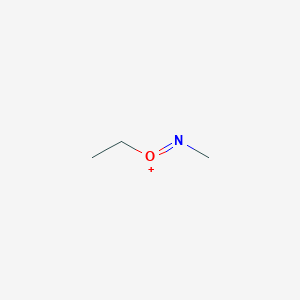
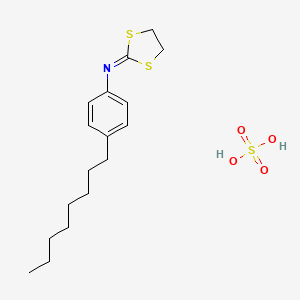


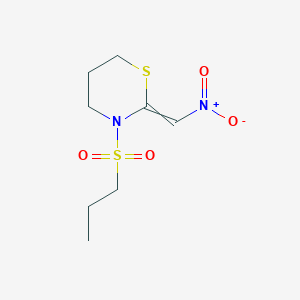
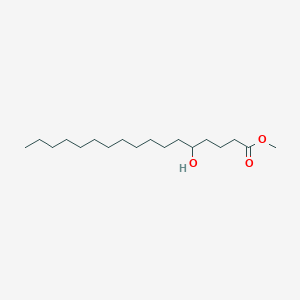
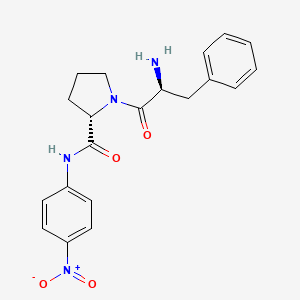

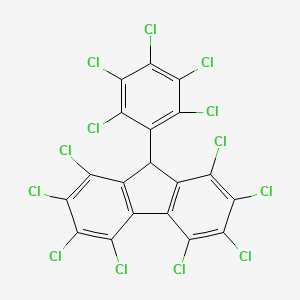
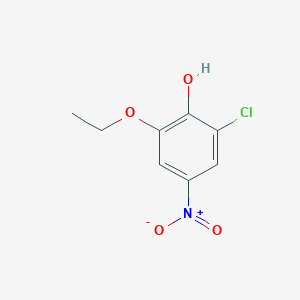
![9-[(Furan-2-yl)oxy]nona-2,4,6,8-tetraenal](/img/structure/B14383870.png)
